Cas no 83611-33-0 (4-(2-Formylphenoxy)but-2-enenitrile)

83611-33-0 structure
Product name:4-(2-Formylphenoxy)but-2-enenitrile
4-(2-Formylphenoxy)but-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- DTXSID40827798
- 83611-33-0
- 4-(2-FORMYLPHENOXY)BUT-2-ENENITRILE
- DTXCID50778540
- 4-(2-Formylphenoxy)but-2-enenitrile
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- Inchi: InChI=1S/C11H9NO2/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-6,9H,8H2
- InChI Key: WIGXEQHDWXIUHD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 187.063328530Da
- Monoisotopic Mass: 187.063328530Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.7
- Topological Polar Surface Area: 50.1Ų
4-(2-Formylphenoxy)but-2-enenitrile Related Literature
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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4. Book reviews
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